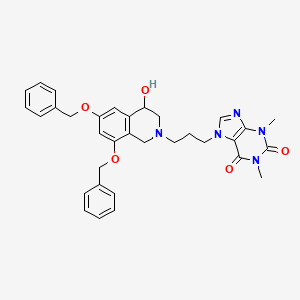
2-(Iodobenzyl)mercapto-1,N6-etheno-2'-deoxy-AMP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-(Iodobenzyl)mercapto-1,N6-etheno-2’-deoxy-AMP involves several steps, including the introduction of the iodobenzyl group and the formation of the mercapto-1,N6-etheno-2’-deoxy-AMP structure. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods for this compound are not widely documented, but they generally involve standard organic synthesis techniques and purification processes .
Análisis De Reacciones Químicas
2-(Iodobenzyl)mercapto-1,N6-etheno-2’-deoxy-AMP can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodobenzyl group to a benzyl group.
Substitution: The iodobenzyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Iodobenzyl)mercapto-1,N6-etheno-2’-deoxy-AMP is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and functions. In chemistry, it is used to investigate reaction mechanisms and pathways. In biology and medicine, it is employed in research related to nucleotide analogs and their effects on cellular processes .
Mecanismo De Acción
The mechanism of action of 2-(Iodobenzyl)mercapto-1,N6-etheno-2’-deoxy-AMP involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can bind to these targets, affecting their activity and function. The pathways involved in its action are related to nucleotide metabolism and protein interactions .
Comparación Con Compuestos Similares
2-(Iodobenzyl)mercapto-1,N6-etheno-2’-deoxy-AMP is unique due to its specific structure and functional groups. Similar compounds include:
2-(Iodobenzyl)mercapto-1,N6-etheno-2’-deoxy-ATP: This compound has a similar structure but includes additional phosphate groups, making it an analog of adenosine triphosphate.
Azidoetheno analogs of deoxyadenosine: These compounds are used as nucleotide photo-affinity probes and have similar applications in research. The uniqueness of 2-(Iodobenzyl)mercapto-1,N6-etheno-2’-deoxy-AMP lies in its specific iodobenzyl and mercapto-1,N6-etheno-2’-deoxy-AMP structure, which provides distinct biochemical properties and research applications.
Propiedades
Fórmula molecular |
C19H19IN5O6PS |
|---|---|
Peso molecular |
603.3 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-3-hydroxy-5-[5-[(4-iodophenyl)methylsulfanyl]imidazo[2,1-f]purin-3-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C19H19IN5O6PS/c20-12-3-1-11(2-4-12)9-33-19-23-18-16(17-21-5-6-24(17)19)22-10-25(18)15-7-13(26)14(31-15)8-30-32(27,28)29/h1-6,10,13-15,26H,7-9H2,(H2,27,28,29)/t13-,14+,15+/m0/s1 |
Clave InChI |
ALHSSACNQKESHZ-RRFJBIMHSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N4C3=NC=C4)SCC5=CC=C(C=C5)I)COP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2N=C(N4C3=NC=C4)SCC5=CC=C(C=C5)I)COP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)


![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)

